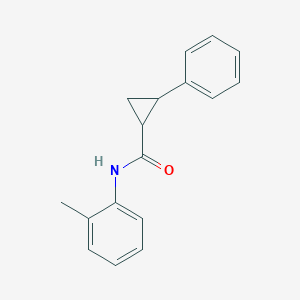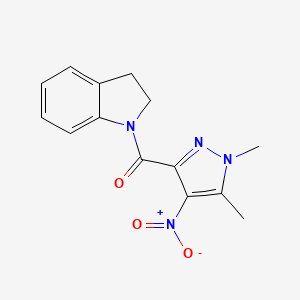
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of particular interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through the reaction of hydrazine with a 1,3-diketone under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with kinases and other proteins, affecting signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, tryptophan, serotonin.
Pyrazole Derivatives: Celecoxib, pyrazole-3-carboxylic acid, 3,5-dimethylpyrazole.
Uniqueness
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the combination of indole and pyrazole moieties, which confer a diverse range of biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H14N4O3 |
|---|---|
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
2,3-dihydroindol-1-yl-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(18(20)21)12(15-16(9)2)14(19)17-8-7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3 |
Clé InChI |
WLFNAXWYTVWCJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)

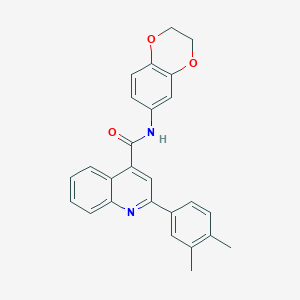
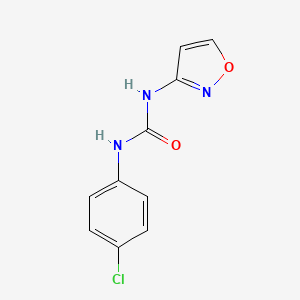
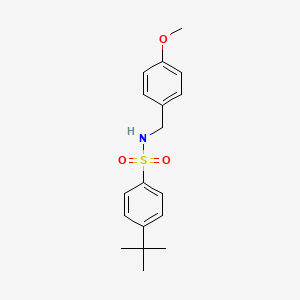

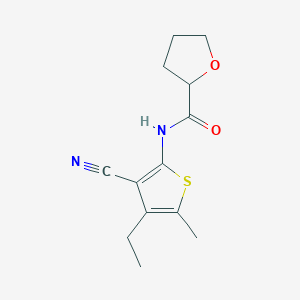
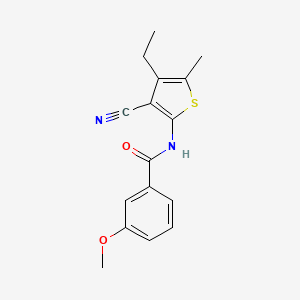
![3-cyclohexyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B10976140.png)
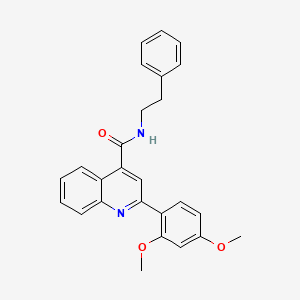
![Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976146.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10976149.png)
![1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10976163.png)
